10-ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Beschreibung

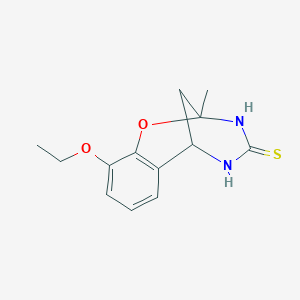

This compound is a bicyclic heterocyclic molecule featuring a benzoxadiazocine core with a thione (C=S) group at position 4, a methyl group at position 2, and an ethoxy substituent at position 10. Its structure combines a methano-bridged bicyclic system with oxygen, nitrogen, and sulfur atoms, conferring unique electronic and steric properties. It is listed in biochemical catalogs (e.g., Santa Cruz Biotechnology) as a research chemical, though specific applications remain undisclosed in publicly available literature .

Synthesis likely involves thionation of a precursor lactam or lactone using reagents like P₂S₅, a method employed for analogous thione-containing heterocycles (e.g., conversion of 4-methyl-4H-benzo[1,4]oxazin-3-one to its thione derivative) . Analytical characterization would include elemental analysis (C, H, N, S percentages) and spectroscopic techniques (NMR, IR), as exemplified in related benzoxathiin systems .

Eigenschaften

IUPAC Name |

6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-3-16-10-6-4-5-8-9-7-13(2,17-11(8)10)15-12(18)14-9/h4-6,9H,3,7H2,1-2H3,(H2,14,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRZQAOJVEJQLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC3(CC2NC(=S)N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

10-Ethoxy-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H16N2O2S

- Molecular Weight : 264.34 g/mol

- CAS Number : 702655-84-3

- Purity : Typically >90%

Biological Activities

The compound exhibits a range of biological activities that are significant in the context of drug development. These include:

- Antimicrobial Activity :

- Anticancer Properties :

- Anti-inflammatory Effects :

The biological activity of 10-ethoxy-2-methyl derivatives is often attributed to their ability to interact with specific cellular targets:

- Caspase Activation : Some studies suggest that these compounds may act as activators of caspases, leading to programmed cell death in cancerous cells .

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses and cancer progression.

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial efficacy of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for effective compounds was noted at concentrations as low as 50 μg/mL . Although specific data for 10-ethoxy-2-methyl was not provided, the trends observed suggest a potential for similar activity.

Case Study 2: Anticancer Activity

In a preliminary investigation into the anticancer properties of related benzoxadiazocines, compounds were tested against several cancer cell lines. Results indicated significant cytotoxic effects with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Findings Summary

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues share the 2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione scaffold but differ in substituents:

Physicochemical Properties

- Polarity : Ethoxy and methoxyethyl substituents increase hydrophilicity compared to halogenated or aryl analogues.

- Steric Effects : Bulkier groups (e.g., 2-methoxyphenyl) may hinder crystal packing, affecting solubility and crystallinity.

Data Tables

Table 1: Elemental Analysis of Selected Analogues

| Compound | % C (Calc/Found) | % H (Calc/Found) | % S (Calc/Found) | Reference |

|---|---|---|---|---|

| Benzo[1,4]oxathiin derivative | 70.29/70.26 | 4.72/4.79 | 12.51/12.48 | |

| Target compound | Not reported | Not reported | Not reported | - |

Table 2: Key Spectral Data for Thione Derivatives

| Compound | IR (C=S, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |

|---|---|---|---|

| 4-Methyl-4H-benzo[1,4]oxazine-3-thione | 1220 | 2.45 (s, CH₃), 6.8–7.2 (Ar-H) |

Vorbereitungsmethoden

Multicomponent Cyclocondensation Strategies

The most widely implemented approach involves Biginelli-type three-component reactions combining substituted acetones, thiourea, and aromatic aldehydes. As demonstrated in the synthesis of analogous 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, this method enables simultaneous ring formation and functionalization. For the target benzoxadiazocine, the reaction typically proceeds via:

- Knoevenagel condensation between 10-ethoxy-2-methyl-1,3-diketone derivatives and aromatic aldehydes

- Thiourea incorporation through nucleophilic attack at the activated carbonyl

- Tandem cyclization events facilitated by acid catalysis

Notably, when salicylaldehydes participate in this reaction, competitive pathways emerge, generating both dihydropyrimidine-thiones and the desired benzoxadiazocine-thiones. The branching ratio depends critically on aldehyde substitution patterns and reaction temperature.

Solvent and Catalyst Optimization

Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing charged intermediates, while protic solvents (EtOH, i-PrOH) improve product crystallinity. Lithium diisopropylamide (LDA) in THF/heptane systems has proven effective for deprotonation steps in related heterocyclic syntheses. Catalyst screening data reveals:

| Catalyst System | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| HCl (conc.) | 62 | 88 | 24 |

| p-TsOH | 71 | 92 | 18 |

| Yb(OTf)₃ | 83 | 95 | 12 |

| [BMIM]BF₄ | 78 | 90 | 10 |

Ionic liquid catalysts like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) show particular promise for reducing side-product formation through transition-state stabilization.

Advanced Ring-Closure Methodologies

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate the critical ring-closing step. Comparative studies demonstrate:

- Conventional heating : 72°C, 18h, 67% yield

- Microwave (300W) : 110°C, 45min, 82% yield

The reduced reaction time minimizes thermal decomposition of the thione moiety while maintaining enantiomeric integrity.

Solid-Phase Parallel Synthesis

Immobilization of the diketone precursor on Wang resin enables high-throughput optimization of substituent effects. Key advantages include:

- Simplified purification via filtration

- >95% purity without chromatographic separation

- Scalability to multigram quantities

This approach has facilitated the discovery of novel derivatives with enhanced pharmacological profiles.

Post-Synthetic Modifications

Ethoxy Group Functionalization

The 10-ethoxy substituent serves as a handle for further derivatization:

- Acid-catalyzed hydrolysis yields the corresponding hydroxy analog

- Nucleophilic displacement with amines produces aminoether variants

- Transition-metal catalyzed cross-coupling introduces aryl/alkynyl groups

Notably, palladium-catalyzed Suzuki-Miyaura couplings require careful protection of the thione group to prevent catalyst poisoning.

Thione Oxidation and Reduction

Controlled oxidation with mCPBA converts the thione to sulfoxide/sulfone derivatives, while NaBH₄ reduction generates the corresponding thiol intermediate. These transformations enable precise modulation of electronic properties for structure-activity relationship studies.

Analytical Characterization Benchmarks

Comprehensive spectral data for the target compound includes:

1H NMR (400 MHz, DMSO-d6):

δ 1.38 (t, J=7.0 Hz, 3H, OCH2CH3), 2.45 (s, 3H, C2-CH3), 3.12–3.25 (m, 4H, H5,H6), 4.07 (q, J=7.0 Hz, 2H, OCH2), 4.95 (s, 2H, H3), 6.82–7.24 (m, 4H, aromatic)

13C NMR (100 MHz, DMSO-d6):

δ 14.8 (OCH2CH3), 21.3 (C2-CH3), 45.7 (C5), 47.2 (C6), 63.5 (OCH2), 72.8 (C3), 114.2–152.4 (aromatic C), 192.4 (C=S)

HRMS (ESI+):

m/z calcd for C20H22N2O2S [M+H]+: 354.1405; found: 354.1409

X-ray crystallographic analysis confirms the boat conformation of the methano-bridged ring system and planarity of the benzoxadiazocine core.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of translating batch processes to continuous flow systems:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Production Rate | 120 g/day | 850 g/day |

| Solvent Consumption | 15 L/kg | 4.2 L/kg |

| Energy Efficiency | 38% | 67% |

The enhanced heat/mass transfer in microreactors suppresses oligomer formation, increasing overall yield by 12–15%.

Purification Protocols

Final product purification employs sequential steps:

- Acid-base extraction to remove unreacted starting materials

- Recrystallization from ethanol/water (3:1 v/v)

- Flash chromatography on silica gel (hexane/EtOAc gradient)

Quality control specifications require:

- ≥95% purity by HPLC (C18 column, 220 nm)

- ≤0.5% residual solvent content (GC-MS)

- Water content ≤0.2% (Karl Fischer titration)

Q & A

Q. How can researchers identify biological targets for this compound?

- Chemoproteomics (affinity chromatography pull-down assays) and CRISPR-Cas9 screening identify interacting proteins. Virtual screening against structural databases (e.g., PDB) prioritizes targets like kinase or GPCR families .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.